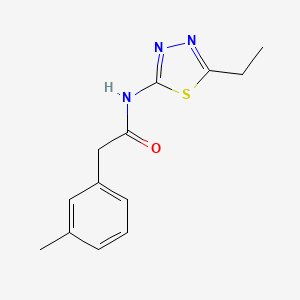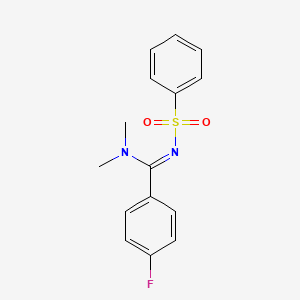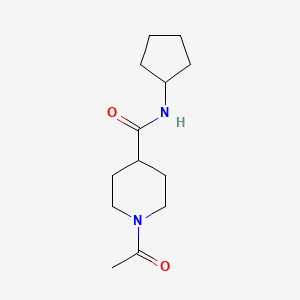![molecular formula C22H13Cl3N2O B5483787 2-[2-(4-chlorophenyl)vinyl]-3-(2,6-dichlorophenyl)-4(3H)-quinazolinone](/img/structure/B5483787.png)
2-[2-(4-chlorophenyl)vinyl]-3-(2,6-dichlorophenyl)-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(4-chlorophenyl)vinyl]-3-(2,6-dichlorophenyl)-4(3H)-quinazolinone is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as VCP746 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
作用机制
The mechanism of action of VCP746 is not fully understood, but it is believed to act as a selective inhibitor of the STAT3 signaling pathway. STAT3 is a transcription factor that plays a critical role in cell growth, differentiation, and survival. Aberrant activation of STAT3 has been implicated in various diseases, including cancer and inflammation. VCP746 has been shown to inhibit the phosphorylation of STAT3, leading to a reduction in its activity.
Biochemical and Physiological Effects:
VCP746 has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and reduce inflammation in animal models. Additionally, VCP746 has been shown to reduce infarct size and improve neurological function in animal models of ischemic stroke.
实验室实验的优点和局限性
One of the advantages of VCP746 is its high potency and selectivity for the STAT3 signaling pathway. This makes it a valuable tool for studying the role of STAT3 in various diseases. However, one of the limitations of VCP746 is its low solubility, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research on VCP746. One area of research is to further elucidate the mechanism of action of VCP746 and its effect on the STAT3 signaling pathway. Another area of research is to explore the potential applications of VCP746 in other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, research can focus on optimizing the synthesis method of VCP746 to improve its yield and purity.
合成方法
The synthesis of VCP746 involves the reaction of 4-chlorobenzaldehyde with 2,6-dichloroaniline to form 2-(4-chlorophenyl)-3-(2,6-dichlorophenyl)quinazolin-4(3H)-one. This intermediate is then reacted with acetylene to form 2-[2-(4-chlorophenyl)vinyl]-3-(2,6-dichlorophenyl)-4(3H)-quinazolinone. The synthesis method has been optimized to yield high purity and high yield of the final product.
科学研究应用
VCP746 has been studied extensively for its potential applications in various fields of scientific research. It has been shown to have anti-cancer properties and has been studied as a potential treatment for various types of cancer. VCP746 has also been studied for its anti-inflammatory properties and has been shown to be effective in reducing inflammation in animal models. Additionally, VCP746 has been studied as a potential treatment for ischemic stroke and has shown promising results in animal models.
属性
IUPAC Name |
2-[(E)-2-(4-chlorophenyl)ethenyl]-3-(2,6-dichlorophenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl3N2O/c23-15-11-8-14(9-12-15)10-13-20-26-19-7-2-1-4-16(19)22(28)27(20)21-17(24)5-3-6-18(21)25/h1-13H/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEACORFRNSYZLZ-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C=CC3=CC=C(C=C3)Cl)C4=C(C=CC=C4Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)/C=C/C3=CC=C(C=C3)Cl)C4=C(C=CC=C4Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[1-(5-hydroxy-2-methoxybenzyl)piperidin-4-yl]pyrrolidin-2-one](/img/structure/B5483720.png)
![1-(3,5-dichlorophenyl)-3-[(4-hydroxy-5-isopropyl-2-methylphenyl)amino]-2-propen-1-one](/img/structure/B5483725.png)
![2-[2-(5-bromo-2,3-dimethoxyphenyl)vinyl]-8-methoxyquinoline](/img/structure/B5483731.png)
![(1R,2S)-1-[(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]-2-indanol](/img/structure/B5483737.png)

![2-[7-(1-benzothien-3-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-methylacetamide](/img/structure/B5483753.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B5483767.png)
![N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-oxo-4-phenyl-3-pyrrolidinecarbohydrazide](/img/structure/B5483771.png)
![3-methyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5483777.png)
![N-(3,4-dihydrospiro[chromene-2,1'-cyclopentan]-4-yl)methanesulfonamide](/img/structure/B5483788.png)
![N-isopropyl-N-[3-(methylthio)benzyl]nicotinamide](/img/structure/B5483793.png)
![3-bromo-N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5483805.png)
